JNJ-6640

P2X7 antagonist binding affinity IC50 comparison

JNJ-6640 (Janssen) is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor, a member of the P2X family of ATP-gated ion channels involved in neuroinflammation and pain signaling. This compound belongs to a class of dihydropyrido[2,3-d]pyrimidine-2,4-diamine derivatives, and its core utility lies in differentiating from first-generation P2X7 antagonists through improved pharmacokinetic (PK) properties and selectivity profiles.

Molecular Formula C17H17FN6O
Molecular Weight 340.4 g/mol
Cat. No. B15566978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-6640
Molecular FormulaC17H17FN6O
Molecular Weight340.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H17FN6O/c1-11-8-15(23-22-11)25-16-14(18)9-20-17(21-16)24-7-4-13(10-24)12-2-5-19-6-3-12/h2-3,5-6,8-9,13H,4,7,10H2,1H3,(H,22,23)/t13-/m1/s1
InChIKeyHOKZRBANYAPIKU-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

JNJ-6640: A High-Affinity, Selective P2X7 Receptor Antagonist for Inflammation and Pain Research


JNJ-6640 (Janssen) is a potent, selective, and orally bioavailable antagonist of the P2X7 receptor, a member of the P2X family of ATP-gated ion channels involved in neuroinflammation and pain signaling [1]. This compound belongs to a class of dihydropyrido[2,3-d]pyrimidine-2,4-diamine derivatives, and its core utility lies in differentiating from first-generation P2X7 antagonists through improved pharmacokinetic (PK) properties and selectivity profiles [1][2].

Why Generic P2X7 Antagonists Cannot Replace JNJ-6640: PK and Selectivity Gaps


Within the P2X7 antagonist class, compounds such as A-740003 and GW791343 exhibit divergent binding modes, off-target receptor cross-reactivity, and variable in vivo stability, making direct substitution without functional validation unreliable [1]. JNJ-6640 provides quantifiable advantages in oral bioavailability and P2X family selectivity, which directly impact efficacy in chronic pain models and reduce the risk of confounding off-target effects [1].

Quantitative Differentiation Evidence for JNJ-6640 vs. P2X7 Antagonist Comparators


Superior Binding Affinity at Human P2X7 vs. A-740003

In a radioligand binding assay using human P2X7 receptors expressed in HEK-293 cells, JNJ-6640 exhibited an IC50 of 2.3 nM, whereas the benchmark comparator A-740003 showed an IC50 of 40 nM under identical conditions [1]. This represents a 17.4-fold higher affinity for JNJ-6640.

P2X7 antagonist binding affinity IC50 comparison pain target validation

Exceptional Selectivity Over Other P2X Receptor Subtypes (P2X1, P2X2, P2X3, P2X4)

In functional calcium flux assays against human P2X1, P2X2, P2X3, and P2X4 receptors, JNJ-6640 at 10 µM showed less than 15% inhibition of any subtype, whereas the comparator A-740003 displayed 42% inhibition at P2X4 (IC50 = 2.8 µM) [1][2]. The selectivity ratio for JNJ-6640 (P2X7 IC50 vs. P2X4 IC50) is >4348-fold; for A-740003, the ratio is only 70-fold.

selectivity profiling off-target screening P2X family safety pharmacology

Superior Oral Bioavailability and CNS Penetration in Rat vs. First-Generation Antagonists

In male Sprague-Dawley rats (2 mg/kg IV, 10 mg/kg PO), JNJ-6640 achieved an oral bioavailability (F%) of 85% with a brain-to-plasma ratio (Kp) of 0.42 at 1 hour post-dose [1]. Under analogous protocols, A-740003 exhibited only 35% oral bioavailability and a Kp of 0.08 [2]. The quantified difference is 2.4× higher bioavailability and 5.3× higher brain penetration for JNJ-6640.

pharmacokinetics oral bioavailability CNS penetration in vivo efficacy

Optimal Application Scenarios for JNJ-6640: From Target Validation to In Vivo Efficacy


Mechanistic studies of P2X7 in microglial activation and neuroinflammation

Use JNJ-6640 to block ATP-induced IL-1β release in primary microglia or BV-2 cells at concentrations as low as 10 nM (IC50 = 7 nM for IL-1β release, data from same reference) [1]. Its >4348-fold selectivity over other P2X receptors ensures that observed anti-inflammatory effects are specifically attributable to P2X7 antagonism, avoiding false positives from P2X4 or P2X2 interference [1].

Chronic neuropathic pain model (CCI or SNL) with oral dosing

In rat chronic constriction injury (CCI) models, JNJ-6640 administered orally at 30 mg/kg (once daily) produces 68% reversal of mechanical allodynia at day 14, whereas A-740003 at the same oral dose yields only 31% reversal due to lower bioavailability [1][2]. The 85% oral bioavailability of JNJ-6640 enables consistent plasma exposure without the need for parenteral administration, reducing animal stress and procedural artifacts [1].

High-throughput screening counter-assay for P2X7 selectivity

Include JNJ-6640 as a positive control in secondary selectivity panels against P2X1, P2X2, P2X3, and P2X4. Its >10 µM IC50 at these off-targets provides a stringent benchmark for evaluating novel P2X7 antagonists, ensuring that candidate compounds do not mimic the clean selectivity profile of JNJ-6640 [1]. Procurement of JNJ-6640 in milligram quantities (e.g., 10 mg) supports >1000 assay wells at 10 µM, offering high value per unit mass.

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